Pyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJMHXHGDAHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878771 | |
| Record name | 2-PYRIMIDINECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-48-2 | |
| Record name | 2-PYRIMIDINECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation from 2-Cyanopyrimidine via Alkaline Hydrolysis
One of the classical and well-documented methods for preparing pyrimidine-2-carboxamide involves the hydrolysis of 2-cyanopyrimidine under alkaline conditions.
- Procedure : 2-Cyanopyrimidine is dissolved in water, and sodium hydroxide solution is added to adjust the pH to around 12. The mixture is allowed to stand, often at room temperature, for several days (up to one week), during which this compound crystallizes out from the solution.
- Outcome : The product is obtained as single crystals suitable for X-ray crystallography, confirming the molecular structure and hydrogen bonding network.
- Structural Insights : The amide group is twisted relative to the pyrimidine ring by approximately 24.9°, and the molecules exhibit π–π stacking interactions with a face-to-face separation of about 3.44 Å. Intermolecular N—H···O hydrogen bonds form helical chains in the crystal lattice.
| Parameter | Value | Reference |
|---|---|---|
| pH of reaction | 12 | |
| Reaction time | ~1 week | |
| π–π stacking distance | 3.439 (6) Å | |
| Amide twist angle | 24.9 (1)° | |
| Hydrogen bonding | N—H···O intermolecular |
This method is straightforward and yields high-purity this compound suitable for further applications or structural studies.
Synthesis via Conversion of Pyrimidine-2-Carboxylic Acid Derivatives
Another approach involves the preparation of this compound by converting pyrimidine-2-carboxylic acid or its activated derivatives (e.g., acyl chlorides) into the corresponding amide.
- Acyl Chloride Intermediate : Pyrimidine-2-carboxylic acid is converted to the acyl chloride using reagents such as phosphorus oxychloride (POCl3).
- Amidation : The acyl chloride is then reacted with ammonia or primary amines under controlled temperature conditions (often 0 °C to room temperature) to yield the carboxamide.
- Reaction Conditions : The amidation is typically performed in an inert atmosphere (nitrogen) and may involve bases like diisopropylethylamine to scavenge HCl formed during the reaction.
- Microwave-Assisted Variants : Microwave irradiation has been employed to accelerate the amidation step, reducing reaction times from days to hours with comparable or improved yields.
Catalytic Synthesis Using Uranyl Nitrate Hexahydrate
A more recent and efficient catalytic method involves the use of uranyl nitrate hexahydrate as a catalyst for the synthesis of pyrimidine carboxamides.
- Methodology : A mixture of aldehyde, acetoacetanilide, urea or thiourea, and uranyl nitrate hexahydrate catalyst in acetonitrile is subjected to microwave irradiation.
- Reaction Time : The reaction completes within 15–18 minutes under microwave power of 160 W.
- Workup : After completion, the reaction mixture is poured into ice-cold water, and the solid product is filtered, dried, and recrystallized from hot methanol.
- Advantages : This method is efficient, simple, and provides good yields under mild conditions with reduced reaction times compared to conventional heating.
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | UO2(NO3)2·6H2O (5 mol%) | |
| Solvent | Acetonitrile | |
| Microwave power | 160 W | |
| Reaction time | 15–18 min | |
| Product isolation | Filtration, recrystallization |
This catalytic microwave-assisted synthesis represents a green and rapid alternative for this compound preparation.
Synthetic Routes via Coupling Reactions of Pyrimidine-2-Carbonyl Chlorides
In advanced synthetic schemes, this compound derivatives are prepared by coupling pyrimidine-2-carbonyl chlorides with various amines or heterocyclic nucleophiles.
- Preparation of Pyrimidine-2-carbonyl Chloride : Starting from pyrimidine-2-carboxylic acid or related intermediates, acyl chlorides are generated using POCl3.
- Coupling Reaction : The acyl chloride is reacted with amines under inert atmosphere, often using bases like diisopropylethylamine, at elevated temperatures or under microwave irradiation.
- Applications : This method is widely used to synthesize complex this compound derivatives for biological evaluation, including antiviral and anti-inflammatory agents.
This approach allows structural diversification and fine-tuning of biological properties through modification of the amide substituent.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The alkaline hydrolysis method yields this compound with well-defined crystal structures, showing characteristic hydrogen bonding and π–π stacking, which are important for its solid-state properties and potential coordination chemistry applications.
- The acyl chloride route is widely used in medicinal chemistry for the synthesis of this compound derivatives with diverse amine substituents, enabling structure-activity relationship studies for drug development.
- Microwave-assisted catalytic methods using uranyl nitrate hexahydrate significantly reduce reaction times and improve yields, representing an advancement in sustainable synthetic chemistry.
- Coupling reactions of pyrimidine-2-carbonyl chlorides with various nucleophiles allow the synthesis of complex heterocyclic systems incorporating the this compound moiety, useful in antiviral and anti-inflammatory drug discovery.
Chemical Reactions Analysis
Hydrolysis Reactions
Pyrimidine-2-carboxamide derivatives can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or other intermediates. For example:
- Hydration of Nitriles :
The hydration of 4,5,6-trichloro-2-cyanopyrimidine (1 ) in concentrated sulfuric acid at 20°C yields 4,5,6-trichlorothis compound (5 ) with 91% yield . This reaction highlights the stability of the carboxamide group under strongly acidic conditions.
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4,5,6-Trichloro-2-cyanopyrimidine | H₂SO₄, 20°C, 6 h | 4,5,6-Trichlorothis compound | 91% |
Substitution Reactions
The pyrimidine ring and carboxamide group participate in nucleophilic and electrophilic substitution reactions:
- Electrophilic Halogenation :
Thieno[2,3-d]pyrimidines undergo halogenation at position 6, while thieno[3,2-d]pyrimidines react at position 7 due to electronic effects from annulation . - Nucleophilic Substitution :
The trifluoromethyl group in related pyrimidine carboxamides (e.g., N-[2-(trifluoromethyl)phenyl]this compound) can be replaced by halogens or amines using reagents like PCl₅ or NH₃.
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Halogenation | Cl₂, AlCl₃ | C6 or C7 | Chlorinated derivatives |
| Nucleophilic substitution | NH₃, PCl₅ | C2/C4 | Amino-/chloro-substituted |
Oxidation and Reduction
- Oxidation :
This compound derivatives can be oxidized to hydroxylated or carboxylated products. For example, potassium permanganate (KMnO₄) oxidizes the pyrimidine ring to yield pyrimidine-2-carboxylic acid . - Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine, forming pyrimidine-2-methylamine.
| Reaction | Reagents | Product | Key Findings |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Pyrimidine-2-carboxylic acid | Confirmed via IR (ν(C=O) 1686 cm⁻¹) |
| Reduction | LiAlH₄, THF | Pyrimidine-2-methylamine | Requires anhydrous conditions |
Cyclocondensation and Multicomponent Reactions
This compound serves as a precursor in cyclocondensation reactions:
- Three-Component Annulation :
A palladium-catalyzed oxidative process involving amidines, styrene, and DMF produces pyrimidine carboxamides via C–H bond functionalization and cross-dehydrogenative coupling . - Cyclocondensation with β-Keto Esters :
Ultrasound-promoted reactions with β-keto esters yield 4-pyrimidinols, which can be further functionalized via Suzuki-Miyaura cross-coupling .
| Reactants | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Amidines + Styrene + DMF | Pd(OAc)₂, O₂, 80°C | Pyrimidine carboxamides | 60–85% |
| β-Keto esters + Amidines | Ultrasound, NaOH | 4-Pyrimidinols | 75–90% |
Functionalization via Amide Bond Formation
The carboxamide group enables coupling reactions:
- Peptide Coupling :
This compound reacts with 2-phenyloxazole derivatives via EDCI/HOBt-mediated coupling to form N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamides with antifungal activity (IC₅₀: 28.9–62.2 mg/L) .
| Substituent (R) | Antifungal Activity (IC₅₀, mg/L) |
|---|---|
| 4-CF₃ (Compound 5f ) | 28.9 (Sclerotinia sclerotiorum) |
| 4-OCH₃ (Compound 5g ) | 62.2 (Colletotrichum fragariae) |
Structural and Mechanistic Insights
- Hydrogen Bonding :
Intramolecular hydrogen bonding between the amide NH and pyrimidine nitrogen stabilizes transition states during sultone ring-opening reactions, enhancing yields . - π–π Stacking :
Crystal structures reveal face-to-face π–π interactions (separation: 3.439 Å) between pyrimidine rings, influencing reactivity in solid-state reactions .
Key Research Findings
- Synthetic Efficiency : Multistep reactions (e.g., hydration, cyclocondensation) achieve yields >90% under optimized conditions .
- Biological Relevance : Substituted pyrimidine-2-carboxamides show anti-inflammatory and antifungal activities, correlating with electronic effects of substituents .
- Safety Profile : this compound derivatives exhibit lower hERG inhibition compared to analogs, reducing cardiotoxicity risks .
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including pyrimidine-2-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds derived from this scaffold can inhibit various cancer cell lines, demonstrating potential in treating breast, ovarian, lung, and colorectal cancers. For instance, a recent study reported the synthesis of novel pyrimidine derivatives that exhibited significant growth inhibition in multiple cancer cell lines, including MDA-MB-231 (human breast cancer) .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.0 | FAK inhibition |
| Compound B | Lung | 3.5 | Apoptosis induction |
| Compound C | Colorectal | 4.0 | Cell cycle arrest |
Anti-inflammatory Effects
This compound derivatives have shown promising anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies reveal that certain derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of inflammatory mediators such as prostaglandins and cytokines.
| Derivative | COX Inhibition IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
|---|---|---|---|
| Derivative X | 0.04 | Celecoxib | 0.04 |
| Derivative Y | 0.03 | Aspirin | 0.05 |
Antiviral Properties
Recent advancements have highlighted the potential of this compound in antiviral drug development, particularly against influenza viruses. Compounds designed around this scaffold have been shown to disrupt viral replication by inhibiting the RNA-dependent RNA polymerase complex . This mechanism is crucial for developing effective antiviral therapies.
Synthesis and Evaluation of Anticancer Agents
A study synthesized a series of this compound derivatives and evaluated their anticancer activity against various human cancer cell lines using MTT assays. The results indicated that several compounds displayed significant cytotoxic effects, suggesting their potential as lead compounds for further development .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into optimizing their pharmacological profiles. Modifications at specific positions on the pyrimidine ring have been correlated with enhanced activity against specific targets, guiding future synthetic efforts .
Mechanism of Action
The mechanism of action of Pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. In the context of its anti-inflammatory properties, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Structural Derivatives: Substituent Effects
The compound 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) (hereafter referred to as Compound 1) is a derivative of this compound with two key modifications:
Triazolylphenyl Group : At the 4-position, the triazole ring facilitates aromatic interactions with target proteins, which may increase binding specificity .
Key Differences from this compound :
- Molecular Weight : Compound 1 (MW: ~500 g/mol) is significantly larger than this compound (MW: 139.11 g/mol) due to substituents.
- Solubility : The hydrochloride salt form of Compound 1 improves aqueous solubility, addressing a common limitation of unmodified pyrimidine carboxamides.
Positional Isomers: Pyrimidine-4-carboxamide and Pyrimidine-5-carboxamide
While this compound is the focus, positional isomers with carboxamide groups at the 4- or 5-positions exhibit distinct properties:
| Property | This compound | Pyrimidine-4-carboxamide | Pyrimidine-5-carboxamide |
|---|---|---|---|
| Hydrogen Bonding Sites | 2-position (-CONH₂) | 4-position (-CONH₂) | 5-position (-CONH₂) |
| Biological Activity | Kinase inhibition (e.g., EGFR) | Antiviral (e.g., HCV NS5B) | Antimicrobial (e.g., bacterial dihydrofolate reductase) |
| LogP | ~0.5 | ~0.7 | ~0.3 |
Key Insights :
- The 2-carboxamide isomer shows stronger kinase inhibition due to optimal spatial alignment with ATP-binding pockets.
- The 5-carboxamide isomer’s lower LogP enhances solubility but reduces cell membrane penetration.
Compound 1: A Case Study
Compound 1’s design integrates features to optimize pharmacokinetics and target engagement:
Hypothetical Data Table (Based on Structural Inference) :
| Parameter | This compound | Compound 1 |
|---|---|---|
| Molecular Weight | 139.11 g/mol | ~500 g/mol |
| Solubility (Water) | Low | High (due to HCl salt) |
| IC50 (Kinase X) | 10 µM | 0.5 µM (estimated) |
Limitations and Challenges
- Synthetic Complexity : Compound 1’s multi-step synthesis may limit scalability compared to simpler pyrimidine derivatives.
- Toxicity Risks : Bulky substituents in derivatives like Compound 1 could increase metabolic instability or off-target effects.
Biological Activity
Pyrimidine-2-carboxamide is a significant compound in medicinal chemistry, exhibiting diverse biological activities. This article explores its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
Pyrimidine derivatives, including this compound, are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural framework of pyrimidines allows for various substitutions that can enhance their pharmacological profiles.
Biological Activities
-
Anti-inflammatory Activity
- This compound and its derivatives have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies demonstrated that certain pyrimidine derivatives exhibit IC50 values comparable to established NSAIDs like celecoxib .
- For instance, compounds derived from this compound displayed effective inhibition in carrageenan-induced paw edema models with ED50 values indicating strong anti-inflammatory potential .
-
Antiviral Activity
- Recent studies have focused on the antiviral properties of this compound derivatives against SARS-CoV-2. Compounds designed with carboxamide functionalities exhibited potent inhibitory effects on the viral main protease (Mpro), showing over 90% prevention of viral growth at low concentrations .
- Specifically, compounds such as 25 and 29 demonstrated promising IC50 values in the low micromolar range, indicating their potential as therapeutic agents against COVID-19 .
-
Anticancer Potential
- This compound has also been explored for its anticancer properties. Studies indicate that certain derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on its structural modifications. Key findings include:
- Substituent Effects : Electron-donating groups tend to enhance anti-inflammatory activity. For example, the presence of a chloromethyl group at position 2 has been associated with increased COX-2 selectivity .
- Hybrid Structures : Combining pyrimidine with other heterocycles (e.g., triazoles) has led to compounds with improved antiviral activity against influenza viruses by disrupting critical protein-protein interactions within the viral polymerase complex .
Case Studies and Research Findings
Q & A
What are the standard synthetic routes for Pyrimidine-2-carboxamide, and how can reaction conditions be optimized for yield improvement?
This compound is commonly synthesized via hydrolysis of 2-cyanopyrimidine under alkaline conditions. A typical protocol involves dissolving 2-cyanopyrimidine in water, adjusting the pH to 12 with NaOH, and allowing crystallization over days . Optimization strategies include:
- Temperature control : Heating during hydrolysis (e.g., 110°C for derivative synthesis) improves reaction rates but requires monitoring decomposition .
- pH adjustment : Precise NaOH titration ensures complete hydrolysis while avoiding side reactions .
- Crystallization time : Extended periods (e.g., 1 week) enhance crystal purity, as seen in monoclinic crystal formation (space group P2₁/c) .
How can researchers resolve discrepancies in reported crystallographic parameters for this compound?
Discrepancies in bond lengths or angles may arise from differences in refinement methodologies or experimental conditions. Key steps include:
- Cross-validate refinement models : Use SHELXL97 for least-squares refinement and check for hydrogen atom constraints (e.g., riding models for amino groups) .
- Assess data collection parameters : Compare metrics like Rint (e.g., 0.020 in high-quality datasets) and θ ranges (3.0–25.5° for cell parameter accuracy) .
- Review symmetry operations : Verify π-π stacking interactions using symmetry codes (e.g., face-to-face separation of 3.439 Å between pyrimidine rings) .
What spectroscopic techniques are critical for characterizing this compound derivatives, and how are peaks assigned?
- ¹H NMR : Signals for methyl groups (e.g., 3.95 ppm for N-methyl in imidazo-pyrimidine derivatives) and allyl protons (5.10–5.21 ppm) confirm substitution patterns .
- IR spectroscopy : Key bands include 1689 cm⁻¹ (amide C=O) and 3166 cm⁻¹ (NH₂ stretching) .
- X-ray diffraction : Monoclinic unit cell parameters (a = 7.9241 Å, β = 103.512°) and hydrogen-bonding networks (O—H⋯O distances in Table 1 of ) validate molecular geometry.
How do π-π stacking and hydrogen bonding influence the solid-state stability of this compound?
- π-π interactions : Parallel pyrimidine rings exhibit face-to-face separations of 3.439 Å, stabilized by van der Waals forces . Symmetry operations (e.g., 1-x, 1-y, 1-z) generate stacking motifs .
- Hydrogen bonding : Amino groups form O—H⋯O bonds (Table 1 in ), with dihedral angles of 24.92° between amide and aromatic planes, reducing steric strain .
- Thermodynamic stability : Higher melting points (e.g., 231–233°C for N-allyl derivatives) correlate with robust intermolecular networks .
What methodologies are recommended for evaluating the pharmacological activity of this compound derivatives?
- In vitro assays : Screen for receptor binding (e.g., GABAA modulation in sedative-hypnotic derivatives) using dose-response curves .
- Structural-activity relationships (SAR) : Introduce substituents (e.g., 1,2,4-oxadiazol-5-yl groups) to enhance bioavailability and compare IC50 values .
- Spectroscopic validation : Confirm purity via elemental analysis (e.g., %C: 56.27 vs. 56.40 calculated) and HPLC .
How should researchers design experiments to address contradictions in biological activity data across studies?
- Control variables : Standardize assay conditions (e.g., pH, temperature) and use reference compounds (e.g., metformin for lactic acidosis studies) .
- Statistical rigor : Apply t-tests or ANOVA to compare IC50 values, ensuring p < 0.05 for significance .
- Literature frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and filter databases like PubMed for systematic reviews .
What advanced techniques are used to study tautomerism or polymorphism in this compound?
- Variable-temperature XRD : Monitor phase transitions by collecting data at 291 K vs. lower temperatures .
- DFT calculations : Predict tautomeric stability (e.g., keto-enol equilibria) using bond dissociation energies .
- DSC/TGA : Analyze thermal decomposition profiles (e.g., endothermic peaks at 251–253°C) to identify polymorphs .
How can synthetic protocols for this compound derivatives be scaled while maintaining reproducibility?
- Stepwise optimization : Use dimethylacetamide dimethyl acetal for one-pot reactions, ensuring stoichiometric ratios (e.g., 1:2 substrate:reagent) .
- Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from dioxane/acetic acid .
- Documentation standards : Report yield, melting points, and spectral data in alignment with Acta Crystallographica guidelines .
What are the best practices for reporting crystallographic data in publications?
- Include key parameters : Space group (P2₁/c), unit cell dimensions (a, b, c, β), and R1 values (e.g., 0.038) .
- Deposit data : Submit CIF files to the IUCr electronic archives (e.g., Reference: NG2399) .
- Use software tools : ORTEP-3 for molecular graphics and WinGX for publication-ready figures .
How can researchers leverage computational models to predict the reactivity of this compound in novel reactions?
- Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) using AutoDock Vina .
- QM/MM simulations : Study hydrolysis mechanisms under basic conditions, correlating activation energies with experimental rates .
- Cheminformatics : Build QSAR models using descriptors like logP and H-bond donor counts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
